molecular formula C22H18O5 B4766648 2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE

2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE

Cat. No.: B4766648
M. Wt: 362.4 g/mol
InChI Key: ABCQPOKILPCJQT-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromenone core with methoxy and dimethoxyphenyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE typically involves the condensation of 3,4-dimethoxybenzaldehyde with 6-methoxy-2H-chromen-3-one under specific reaction conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,4-Dimethoxyphenyl)methylidene]-3H-inden-1-one
  • 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl acetic acid

Uniqueness

2-[(Z)-1-(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHOXYBENZO[DE]CHROMEN-3-ONE is unique due to its specific substitution pattern and the presence of both methoxy and dimethoxyphenyl groups

Properties

IUPAC Name

(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]-8-methoxy-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O5/c1-24-16-10-8-15-21-14(16)5-4-6-18(21)27-20(22(15)23)12-13-7-9-17(25-2)19(11-13)26-3/h4-12H,1-3H3/b20-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABCQPOKILPCJQT-NDENLUEZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC=C3C2=C(C=C1)C(=O)C(=CC4=CC(=C(C=C4)OC)OC)O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C=CC=C3C2=C(C=C1)C(=O)/C(=C/C4=CC(=C(C=C4)OC)OC)/O3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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